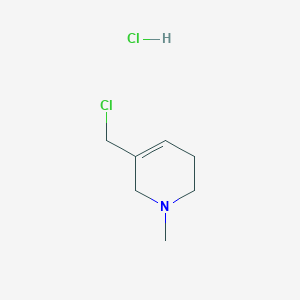
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with a unique structure that includes a chloromethyl group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: 1-methyl-1,2,3,6-tetrahydropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.
5-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine: Similar structure but with a bromomethyl group, which has different reactivity and properties.
5-(Hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine: Contains a hydroxymethyl group, leading to different chemical behavior and applications.
Uniqueness
The presence of the chloromethyl group in 5-(Chloromethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activity distinguish it from similar compounds.
Properties
Molecular Formula |
C7H13Cl2N |
|---|---|
Molecular Weight |
182.09 g/mol |
IUPAC Name |
5-(chloromethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C7H12ClN.ClH/c1-9-4-2-3-7(5-8)6-9;/h3H,2,4-6H2,1H3;1H |
InChI Key |
FUZGYEFDEQTVID-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=C(C1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


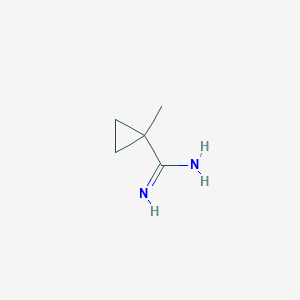
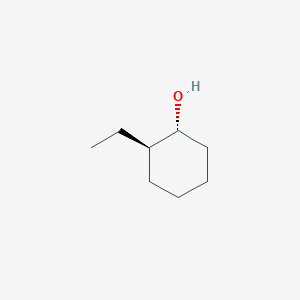

![4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13623547.png)
![Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate](/img/structure/B13623551.png)

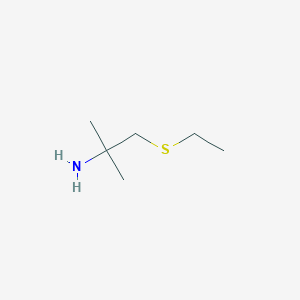
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
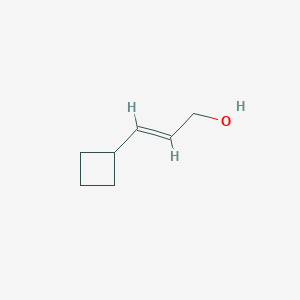
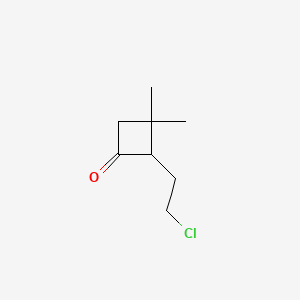
![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)
![1-Azatricyclo[3.3.1.13,7]decan-4-ol](/img/structure/B13623596.png)

![Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)
